molecular formula C8H2BrF4N B8180153 4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile

4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile

Cat. No.: B8180153
M. Wt: 268.01 g/mol
InChI Key: NZXPDWUPGAOTTQ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile compound featuring a benzene ring substituted with bromine (Br) at position 4, fluorine (F) at position 2, and a trifluoromethyl (CF₃) group at position 5. The nitrile (-CN) functional group at position 1 enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing CF₃ and F groups likely influence its electronic properties, increasing stability and directing further substitutions .

Properties

IUPAC Name

4-bromo-2-fluoro-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF4N/c9-6-2-7(10)4(3-14)1-5(6)8(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXPDWUPGAOTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile typically involves multi-step reactions. One common method starts with 4-bromo-2-fluorobenzotrifluoride as the precursor.

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process may include the use of Grignard reagents, catalytic hydrogenation, and other advanced organic reactions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzonitriles and biaryl compounds, which are valuable intermediates in pharmaceutical and materials science .

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The presence of electronegative fluorine and bromine atoms influences the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally similar compounds, their substituent patterns, and key distinctions:

Compound Name Substituents (Positions) CAS Number Similarity Score* Key Differences
4-Bromo-2-fluoro-5-methylbenzonitrile Br (4), F (2), CH₃ (5) 916792-07-9 0.94 Methyl (CH₃) replaces CF₃
2-Bromo-4-fluoro-5-methylbenzonitrile Br (2), F (4), CH₃ (5) 79630-23-2 0.90 Substituent positions differ
4-Bromo-2-(trifluoromethyl)benzonitrile Br (4), CF₃ (2) 69902-83-6 0.83 Lacks fluorine at position 2
4-Bromo-2,5-difluorobenzonitrile Br (4), F (2,5) 1427438-75-2 0.91 Two fluorines, no CF₃
2-Bromo-4-fluoro-5-nitrobenzonitrile Br (2), F (4), NO₂ (5) 1379371-66-0 N/A Nitro (NO₂) replaces CF₃

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .

Electronic and Steric Effects

  • Trifluoromethyl vs. Methyl : The CF₃ group in the target compound is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the methyl-substituted analog (CAS 916792-07-9). This enhances resistance to electrophilic attacks and may slow down nucleophilic substitution reactions .
  • Halogen Positioning : Moving bromine from position 4 to 2 (e.g., CAS 79630-23-2) alters regioselectivity in cross-coupling reactions. Para-substituted bromine (position 4) is typically more reactive in Suzuki couplings .
  • Nitro vs.

Research Findings and Data

Physical Properties

  • Boiling Point: Estimated to exceed 300°C based on analogs like 2-(4-methylphenoxy)-5-(trifluoromethyl)benzonitrile (b.p. 332.6°C) .
  • Density : Predicted to be ~1.4 g/cm³, similar to trifluoromethyl-substituted benzonitriles .

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